molecular formula C21H18N2OS B2807626 4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine CAS No. 379239-38-0

4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine

Cat. No. B2807626
CAS RN: 379239-38-0
M. Wt: 346.45
InChI Key: QVDJZOVKCZJXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Pyrimidines can be synthesized through various methods. For instance, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis can yield numerous 4,5-disubstituted pyrimidine analogs in a single step .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The detailed computational experience was taken from using the most advanced wave function methods such as the most popular one, density functional theory (DFT) .


Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions. For instance, the introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .


Physical And Chemical Properties Analysis

Pyrimidines are known to have various physical and chemical properties. For instance, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties Thieno[2,3-d]pyrimidine derivatives are synthesized through various chemical reactions, including the cyclization of acylaminothiophene derivatives, nucleophilic substitution, and condensation reactions. These methods allow for the introduction of diverse substituents, enabling the exploration of their chemical and biological properties. For instance, Konno et al. detailed the synthesis of 4-arylaminothieno[2,3-d]pyrimidines and evaluated their antifungal activity, highlighting the chemical versatility of these compounds (Konno et al., 1989).

Biological Activities The structural diversity of thieno[2,3-d]pyrimidine derivatives contributes to a broad range of biological activities. These compounds have been studied for their potential as antifungal, antibacterial, and anticancer agents. For example, derivatives have shown promising antiviral activities against herpes simplex virus, suggesting their potential in developing new antiviral drugs (Nasr & Gineinah, 2002). Furthermore, some thieno[2,3-d]pyrimidine compounds have exhibited significant antimicrobial activities, indicating their utility in addressing microbial resistance issues (Goudgaon & Sheshikant, 2013).

Material Science and Optoelectronics The electronic properties of thieno[2,3-d]pyrimidine derivatives make them candidates for applications in material science and optoelectronics. Their potential in nonlinear optics (NLO) and as fluorescent compounds has been explored, suggesting applications ranging from optical switches to bioimaging probes. The study by Hussain et al. on the NLO properties of phenyl pyrimidine derivatives underscores the relevance of thieno[2,3-d]pyrimidine frameworks in developing new materials for optoelectronic applications (Hussain et al., 2020).

Mechanism of Action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-phenyl-4-(4-propan-2-ylphenoxy)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14(2)15-8-10-17(11-9-15)24-20-18-12-19(16-6-4-3-5-7-16)25-21(18)23-13-22-20/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDJZOVKCZJXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.